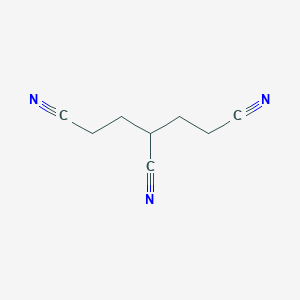

1,3,5-Pentanetricarbonitrile

描述

Contextualizing Polyfunctional Nitriles in Organic Synthesis and Materials Science

Polyfunctional nitriles, organic compounds bearing two or more cyano (-C≡N) groups, represent a class of exceptionally versatile building blocks in the fields of organic synthesis and materials science. tandfonline.com The inherent reactivity of the nitrile group, characterized by its electrophilic carbon atom and the ability to undergo a wide array of chemical transformations, makes these compounds highly valuable precursors for a diverse range of molecular architectures. researchgate.net In organic synthesis, polyfunctional nitriles are pivotal intermediates for the construction of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and dyes. researchgate.netscirp.org Their utility stems from the facile conversion of the nitrile moiety into various functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction, hydrolysis, and cycloaddition. researchgate.net This reactivity allows for the synthesis of a variety of heterocyclic systems like pyridines, pyrimidines, pyrroles, and pyrazoles. researchgate.netscite.aimdpi.com

In the realm of materials science, the unique electronic and physical properties of polyfunctional nitriles are harnessed to create advanced materials with tailored functionalities. The strong dipole moment of the nitrile group contributes to high polarity, which is advantageous in the production of specialty polymers and for influencing the properties of materials. cymitquimica.com These compounds are utilized as monomers in polymerization reactions, leading to the formation of functional polymers with applications in areas such as electronics and biomedical technologies. nih.govacs.org For instance, nitrile-functionalized polymers can be designed for drug delivery systems and for the complexation of metal ions. nih.govacs.org Furthermore, polyfunctional nitriles serve as effective crosslinking agents, enhancing the mechanical and thermal stability of elastomeric materials. researchgate.netgoogle.com Their ability to participate in 1,3-dipolar cycloaddition reactions without the need for a catalyst makes them valuable for creating robust polymer networks. researchgate.net

The Evolving Significance of 1,3,5-Pentanetricarbonitrile in Contemporary Chemical Investigations

This compound, a polyfunctional nitrile with the chemical formula C₈H₉N₃, is emerging as a compound of significant interest in modern chemical research due to its unique structural and chemical characteristics. nih.gov Its molecular structure consists of a five-carbon pentane (B18724) backbone with three nitrile groups attached at the 1, 3, and 5 positions, which imparts a high degree of reactivity and polarity. cymitquimica.com This trifunctionality makes it a valuable intermediate for synthesizing more complex molecules and specialty chemicals.

A particularly notable and contemporary application of this compound is in the field of energy storage, specifically as a novel electrolyte additive for high-voltage lithium-ion batteries. researchgate.netresearchgate.net Research has demonstrated that its inclusion in the electrolyte composition significantly improves the electrochemical stability and cycling performance of lithium cobalt oxide (LiCoO₂) cathodes, especially when operating at high charging cut-off voltages. researchgate.net The mechanism behind this enhancement involves the formation of a stable and robust cathode electrolyte interphase (CEI) film on the surface of the LiCoO₂ cathode. researchgate.net This protective film, which is rich in carbon-nitrogen triple bonds (C≡N), effectively suppresses the degradation of the cathode material and mitigates adverse electrolyte-electrode interactions. researchgate.net The use of this compound is part of a broader strategy to develop high-energy-density batteries by enhancing the stability of electrolytes at voltages beyond 4.5 V. researchgate.netpvuslaw.com

Beyond its role in battery technology, this compound is also explored in other industrial applications. For instance, polyfunctional nitriles, including this compound, have been investigated for their utility as seal swelling agents and demulsifiers in lubricants and functional fluids. google.com As a building block in organic synthesis, its three reactive nitrile groups offer multiple sites for chemical modification, opening avenues for the creation of novel polymers and complex organic molecules with potentially valuable properties. cymitquimica.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | pentane-1,3,5-tricarbonitrile |

| CAS Number | 4379-04-8 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Colorless to Red to Green clear liquid |

| Boiling Point | 190°C/0.5mmHg |

| Density | 1.042 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

pentane-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-1-3-8(7-11)4-2-6-10/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMZKYZCDNHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291367 | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4379-04-8 | |

| Record name | 1,5-Pentanetricarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8VV2SDF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,5 Pentanetricarbonitrile

Elucidation of Established Organic Synthesis Routes

The synthesis of 1,3,5-Pentanetricarbonitrile and its derivatives is primarily achieved through a few key organic reactions. These methods focus on the strategic formation of carbon-carbon bonds and the introduction of cyano groups.

One of the most fundamental and widely employed methods is the Michael Addition . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this context, an activated alkene like acrylonitrile (B1666552). For the synthesis of this compound derivatives, a common approach involves the reaction of a compound with an acidic α-hydrogen, such as a substituted acetonitrile (B52724), with two equivalents of acrylonitrile under basic conditions. chemsrc.com The base facilitates the deprotonation of the acetonitrile derivative, creating a carbanion that subsequently attacks the acrylonitrile molecules in a sequential Michael addition.

Another established route involves the use of 2-methyleneglutaronitrile as a key intermediate. This method proceeds through a nucleophilic attack on the activated double bond of the molecule, leading to the formation of the trinitrile structure. This pathway is noted for its potential for high selectivity and yield under controlled temperature conditions in organic solvents, making it suitable for scalable production.

A more complex, multi-step synthesis has been reported that utilizes 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile salts as precursors. researchgate.net Treatment of these salts with nitrous acid can lead to the formation of pyridine (B92270) N-oxide derivatives, highlighting the versatility of poly-nitrile and nitro compounds in synthesizing complex heterocyclic structures. researchgate.net

| Method | Key Reagents/Precursors | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Michael Addition | Substituted Acetonitrile (e.g., 4-Nitrophenylacetonitrile), Acrylonitrile | Base catalyst (e.g., KOH) | Versatile for derivatives, good for C-C bond formation | Requires careful control to avoid polymerization of acrylonitrile |

| 2-Methyleneglutaronitrile Route | 2-Methyleneglutaronitrile, Nucleophile | Controlled temperature, organic solvents | High selectivity and yield, suitable for scale-up | Precursor may be less readily available |

| Nitrous Acid Catalyzed Reaction | Bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile, Nitrous Acid | Aqueous environment | Autocatalytic and selective for N-oxide derivatives | Involves complex and potentially unstable intermediates |

Evaluation of Catalytic Systems and Optimized Reaction Conditions in this compound Formation

The efficiency and yield of this compound synthesis are highly dependent on the catalytic system and reaction conditions. Optimization of these parameters is crucial for both laboratory-scale synthesis and industrial production.

Catalytic Systems:

Base Catalysis : In routes such as the Michael addition, base catalysts are essential. Potassium hydroxide (B78521) (KOH) is a commonly used base catalyst, particularly in industrial settings. Its role is to deprotonate the acidic proton of the nucleophile (e.g., the α-carbon of a substituted acetonitrile), generating the reactive carbanion necessary for the addition to acrylonitrile.

Autocatalysis : In the synthesis of pyridine N-oxide derivatives from 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile salts, nitrous acid has been identified as an autocatalyst. researchgate.net The reaction is initiated by nitrous acid and produces more of it as a byproduct, which then catalyzes subsequent reactions, leading to an acceleration of the reaction rate. researchgate.net

Optimized Reaction Conditions: For industrial-scale production, achieving high purity, reproducibility, and economic viability requires precise control over several parameters.

Temperature : Temperature control is critical. For instance, in certain catalytic cyanation reactions, optimizing the temperature around 60°C is necessary to maximize the yield and prevent side reactions.

Solvent Systems : The choice of solvent is vital for ensuring that all reactants remain in solution and for influencing reaction kinetics. Solvent systems such as methanol or tert-butanol are often optimized for large-scale production due to their ability to dissolve the reactants and facilitate the reaction.

pH Control : Maintaining the optimal pH is important, especially in base-catalyzed reactions, to ensure the catalyst remains active and to prevent unwanted side reactions.

| Parameter | Condition/Reagent | Purpose in Synthesis | Reference |

|---|---|---|---|

| Catalyst | Potassium Hydroxide (KOH) | Promotes deprotonation and facilitates condensation/addition steps. | |

| Temperature | Precise control (e.g., 60 °C) | Optimizes reaction rate and minimizes side-product formation. | |

| Solvent | Methanol, tert-Butanol | Ensures solubility of reactants and optimizes reaction kinetics. | |

| Purification | Distillation, Crystallization | Achieves high purity of the final product. |

Strategies for Convergent Synthesis Utilizing Defined Precursor Molecules

The synthesis of this compound derivatives is well-suited to a convergent approach. A prime example is the reaction between a substituted phenylacetonitrile (B145931) and two equivalents of acrylonitrile. chemsrc.comguidechem.com In this strategy, the phenylacetonitrile core and the two acrylonitrile units act as the distinct precursor molecules.

The key steps in this convergent synthesis are:

Fragment Preparation : The precursor molecules, such as 4-Nitrophenylacetonitrile and Acrylonitrile, are readily available or can be synthesized independently. chemsrc.com

Convergent Coupling : A base catalyst initiates a double Michael addition, where the carbanion of the 4-Nitrophenylacetonitrile sequentially adds to two molecules of acrylonitrile. This single reaction step effectively assembles the three precursor fragments into the final carbon skeleton of 3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile.

This method exemplifies a convergent strategy as it rapidly builds molecular complexity by joining pre-formed building blocks, a hallmark of efficient organic synthesis. assets-servd.hostrsc.org

| Precursor 1 (Nucleophile) | Precursor 2 (Michael Acceptor) | Resulting Product | Reference |

|---|---|---|---|

| 4-Nitrophenylacetonitrile | Acrylonitrile | 3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile | chemsrc.com |

| Phenylacetonitrile | Acrylonitrile | 3-Phenyl-1,3,5-pentanetricarbonitrile | guidechem.com |

Chemical Transformations and Mechanistic Reactivity of 1,3,5 Pentanetricarbonitrile

Investigation of Nitrile Group Reactivity and Functional Group Interconversions

The chemical behavior of 1,3,5-pentanetricarbonitrile is largely dictated by the three cyano (-C≡N) groups attached to its pentane (B18724) framework. cymitquimica.comnih.gov These nitrile functionalities impart significant polarity to the molecule and serve as reactive sites for a variety of chemical transformations. cymitquimica.com The reactivity of the nitrile groups is a focal point of investigation, as they can undergo a range of functional group interconversions, making this compound a versatile intermediate in organic synthesis. cymitquimica.comontosight.airesearchgate.net

The carbon-nitrogen triple bond in the cyano group is susceptible to nucleophilic attack at the carbon atom and electrophilic interaction at the nitrogen atom. This dual reactivity allows for transformations into a diverse array of other functional groups. Common interconversions include hydrolysis to carboxylic acids, reduction to amines, and conversion to amides. ontosight.airesearchgate.net The specific outcome of a reaction is highly dependent on the reagents and conditions employed. For instance, the presence of strong acids or bases can facilitate hydrolysis, while various reducing agents can lead to the formation of primary amines. ontosight.ai

The interconversion of the nitrile groups in this compound into other functionalities is a key strategy for the synthesis of more complex molecules. These transformations allow for the introduction of new reactive centers and the construction of varied molecular architectures. The ability to selectively modify one or more of the three nitrile groups presents a synthetic challenge and an opportunity for creating a wide range of derivatives. researchgate.net

Derivatization Pathways: Hydrolytic, Reductive, and Other Nucleophilic Conversions of the Cyano Moieties

The cyano moieties of this compound are amenable to a variety of derivatization pathways, significantly expanding its synthetic utility. These transformations primarily involve hydrolytic, reductive, and other nucleophilic conversions.

Hydrolytic Conversion: In the presence of water, particularly under acidic or basic conditions, the nitrile groups can undergo hydrolysis. This process typically proceeds through an initial conversion to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The complete hydrolysis of this compound would yield 1,3,5-pentanetricarboxylic acid. This conversion is a common degradation pathway, especially in humid environments.

Reductive Conversion: The nitrile groups are readily reduced to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. imperial.ac.ukscribd.com The resulting triamine, 1,3,5-pentanetriamine, is a valuable building block for the synthesis of polymers and other nitrogen-containing compounds. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reduction.

Other Nucleophilic Conversions: The electrophilic carbon atom of the cyano group is a target for a variety of nucleophiles. For example, organometallic reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The cyano groups can also participate in addition reactions with other nucleophiles, leading to the formation of a wide range of functionalized derivatives. ontosight.ai

Below is a table summarizing these key derivatization pathways:

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄, NaBH₄, H₂/Catalyst | Primary Amine |

| Nucleophilic Addition | Grignard Reagents, Organolithium Reagents | Ketone (after hydrolysis) |

Cyclization Reactions and the Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyridine (B92270) N-oxides)

The structure of this compound and its derivatives makes them suitable precursors for the synthesis of nitrogen-containing heterocyclic compounds through cyclization reactions. mdpi.com One notable transformation is the formation of pyridine N-oxides.

Research has shown that derivatives of this compound can be utilized in the synthesis of substituted pyridine N-oxides. Specifically, the bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile has been shown to undergo a reaction to form 2,4,6-tricyanopyridine (B13760486) N-oxide. researchgate.net This reaction highlights a pathway where the aliphatic chain of the pentanetricarbonitrile derivative cyclizes to form the aromatic pyridine ring system with a concomitant N-oxidation. researchgate.netresearchgate.net

The synthesis of pyridine N-oxides is significant as these compounds are valuable intermediates in organic synthesis and can exhibit biological activity. arkat-usa.orgwikipedia.org The general synthesis of pyridine N-oxides often involves the oxidation of the corresponding pyridine. arkat-usa.orgwikipedia.org However, the cyclization of acyclic precursors like derivatives of this compound offers an alternative and potentially more direct route to certain substituted pyridine N-oxides. researchgate.net

The table below outlines a key cyclization reaction involving a derivative of this compound.

| Reactant | Product | Significance |

| Bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile | 2,4,6-Tricyanopyridine N-oxide | Formation of a nitrogen-containing heterocyclic compound from an acyclic precursor. researchgate.net |

Analysis of Autocatalytic Processes and Associated Kinetic Parameters in this compound Reactions

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. byjus.com Such processes are characterized by an initial slow reaction rate that accelerates as the catalytic product accumulates. byjus.comboku.ac.at The reaction of the bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile to form 2,4,6-tricyanopyridine N-oxide has been identified as an autocatalytic process. researchgate.netresearchgate.net

Kinetic studies have demonstrated that nitrous acid (HNO₂) acts as the catalyst in this transformation. researchgate.netresearchgate.net The reaction rate exhibits a sigmoidal curve when plotted against time, which is a characteristic feature of autocatalytic reactions. byjus.com The initial lag phase corresponds to the slow, uncatalyzed reaction, followed by a rapid acceleration as the concentration of the nitrous acid catalyst increases. boku.ac.at

The kinetic parameters of such autocatalytic reactions are crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific kinetic data for the this compound derivative cyclization is detailed in specialized literature, the general principles of autocatalysis apply. The rate of an autocatalytic reaction is often proportional to the concentration of both the reactant and the product catalyst. boku.ac.at

The table below summarizes the key aspects of the autocatalytic process involving the derivative of this compound.

| Reaction | Catalyst | Kinetic Profile | Mechanistic Insight |

| Bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile → 2,4,6-Tricyanopyridine N-oxide | Nitrous Acid (HNO₂) | Sigmoidal (S-shaped) rate curve | The reaction product (or a byproduct) catalyzes its own formation, leading to an accelerated reaction rate over time. researchgate.netresearchgate.netboku.ac.at |

Advanced Applications of 1,3,5 Pentanetricarbonitrile in Materials Science and Energy Systems

Role in the Design and Engineering of Polymer Architectures and Composites

In the field of polymer science, 1,3,5-Pentanetricarbonitrile (PTN) is classified as a building block for organic synthesis and a precursor for specialty materials. The presence of three nitrile groups provides multiple sites for potential polymerization or cross-linking reactions. cymitquimica.com Theoretically, its linear aliphatic structure could be suitable for creating rigid polymers or cross-linked networks.

However, specific, well-documented examples of this compound being used as a primary monomer or cross-linker to create novel polymer architectures are not extensively reported in the current scientific literature. The broader category of polycyano compounds, which includes PTN, is utilized in the formation of coordination polymers and other functional materials where the nitrile groups can bridge metal ions. mdpi.com For instance, other nitrile-containing polymers like polyacrylonitrile (B21495) (PAN) are well-known precursors for high-strength carbon fibers. wikipedia.org Nevertheless, the primary application of PTN in materials science remains concentrated in its role within energy systems.

Development of Novel Functional Materials Leveraging Polycyano Structures

The development of novel functional materials often leverages the unique electronic properties and reactivity of cyano groups. Polycyano compounds are explored for their ability to form stable anions and dianions, which is a valuable property in the design of organic electronic materials. irb.hr The strong electron-withdrawing nature of the cyano groups and the ability of the nitrogen's lone pair of electrons to coordinate with other species are central to their function.

For this compound specifically, its most significant contribution to functional materials is realized in the context of electrochemical applications. Here, the polycyano structure is not used to form the bulk of the material itself, but rather to modify interfaces and enhance the performance of the entire system. Its function as an electrolyte additive in lithium-ion batteries is a prime example of how its molecular structure is leveraged to create a highly functional and stable electrochemical environment.

Contributions to Advanced Electrolyte Formulations for Electrochemical Energy Storage Devices

The most significant and well-documented application of this compound is as a functional additive in non-aqueous electrolytes for advanced energy storage devices, particularly high-voltage lithium-ion batteries. google.comcymitquimica.com Its inclusion, even in small quantities, can dramatically improve the stability and longevity of battery cells operating under aggressive conditions.

This compound has been identified as a novel and effective electrolyte additive for improving the electrochemical performance of lithium-ion batteries, especially those employing high-voltage cathodes such as Lithium Cobalt Oxide (LiCoO₂). acs.org Operating cathodes at higher voltages (above 4.3 V) can significantly increase a battery's energy density, but it also accelerates the degradation of the electrolyte, leading to poor cycle life. wikipedia.org PTN is added to the standard carbonate-based electrolyte to counteract these degradation mechanisms. google.comcymitquimica.com

The primary mechanism by which this compound protects the electrolyte from decomposition at high voltages is through its participation in the formation of a stable and protective interface on the surface of the cathode. acs.org This interface is known as the Cathode Electrolyte Interphase (CEI).

At high operating voltages, the standard electrolyte solvents are prone to oxidation on the highly reactive cathode surface. acs.org The nitrile groups (-C≡N) in the PTN molecule are preferentially oxidized before the bulk electrolyte solvents. google.com The lone pair of electrons on the nitrogen atom in the cyano group can act as a Lewis base, allowing it to coordinate with transition metal ions (like Co⁴⁺) on the cathode surface. google.comcymitquimica.com This interaction facilitates the formation of a protective film that acts as a physical and electronic barrier, effectively reducing direct contact between the highly oxidative cathode and the vulnerable electrolyte solvents. google.com This process inhibits the continuous and destructive decomposition of the electrolyte, which would otherwise lead to gas generation, increased impedance, and rapid capacity loss. acs.org

In a lithium-ion battery, protective layers form on both electrodes. The layer on the anode is called the Solid Electrolyte Interphase (SEI), and the one on the cathode is the Cathode Electrolyte Interphase (CEI). wikipedia.orgafinitica.com The SEI is crucial for preventing electrolyte reduction on the anode, while the CEI is critical for preventing electrolyte oxidation on the cathode, especially at high voltages. wikipedia.orgafinitica.com

The addition of this compound directly influences the composition and quality of the CEI. Research shows that PTN helps generate a uniform, stable, and low-resistance CEI film on the cathode surface. Characterization of this film reveals that it is rich in species containing the C≡N bond, derived from the additive itself. acs.org Furthermore, this protective layer incorporates inorganic compounds such as LiₓPOᵧFz and LiₓPFᵧ, which are decomposition products of the lithium salt (LiPF₆) in the electrolyte. mdpi.comacs.org The synergy between the polymerizable nitrile components and these stable inorganic salts results in a robust CEI that is highly effective at passivating the cathode surface and preventing the dissolution of transition metal ions into the electrolyte. mdpi.com

The formation of a stable CEI facilitated by this compound translates directly into significant improvements in battery performance metrics. The most notable enhancements are seen in the electrochemical cycle life and the capacity retention of high-voltage cells.

Studies have demonstrated that with an optimized concentration of PTN (e.g., 0.5 wt.%), a LiCoO₂/Li cell can achieve a capacity retention of 90.7% after 300 cycles when operated at a high voltage range of 3.0–4.45 V. In the same configuration, the initial discharge capacity was recorded at 180.1 mAh g⁻¹ with a high initial coulombic efficiency of 94.0%. The stable interface formed by the additive also leads to a decrease in interfacial impedance, further contributing to sustained performance over repeated cycling. acs.org

Interactive Data Table: Performance of LiCoO₂ Cathode with PTN Additive

The table below summarizes key performance data from electrochemical testing of a LiCoO₂ cathode in an electrolyte containing 0.5 wt.% this compound (PTN).

| Performance Metric | Value | Cycling Conditions | Reference |

| Initial Discharge Capacity | 180.1 mAh g⁻¹ | 3.0–4.45 V | |

| Initial Coulombic Efficiency | 94.0% | 3.0–4.45 V | |

| Capacity Retention | 90.7% after 300 cycles | 3.0–4.45 V | |

| Capacity Retention | 86% after 200 cycles | N/A |

Application as an Electrolyte Additive in Lithium-Ion Batteries

Influence on Ion Transport Kinetics and Rate Capability Enhancements

The incorporation of this compound (PTN) as an electrolyte additive has been shown to positively influence the ion transport kinetics and enhance the rate capability of lithium-ion batteries, primarily through the modification of electrode-electrolyte interfaces. The presence of multiple nitrile (C≡N) groups in the PTN molecule is key to its function. researchgate.netlibretexts.org These nitrile groups can effectively coordinate with transition metal ions on the cathode surface, particularly at high states of charge, mitigating undesirable side reactions between the electrode and the electrolyte. researchgate.net

Research indicates that PTN participates in the formation of a stable and robust cathode electrolyte interphase (CEI). researchgate.net This protective layer is enriched with C≡N bonds and is more effective at preventing the continuous decomposition of the electrolyte, a common issue at high operating voltages. A significant consequence of this stable CEI is the reduction of interfacial impedance. researchgate.net Lower impedance facilitates more efficient charge transfer at the electrode-electrolyte boundary, which is a critical factor for improving the rate capability of the battery. By minimizing the resistance to lithium-ion movement across the interface, the battery can sustain higher currents, allowing for faster charging and discharging without significant performance degradation.

Prospective Utilization in Lithium Metal Battery Electrolyte Systems

The use of this compound is also being explored for its potential in advanced lithium metal battery (LMB) systems, particularly those employing high-voltage cathodes. The fundamental challenge in LMBs is controlling the highly reactive lithium metal anode and maintaining stable interfaces at both the anode and the high-voltage cathode.

The following table summarizes the performance enhancements observed in a LiCoO2/Li cell with the addition of PTN:

| Performance Metric | Standard Electrolyte | Electrolyte with 0.5 wt.% PTN |

| Initial Discharge Capacity | Not Specified | 180.1 mAh g⁻¹ |

| Initial Columbic Efficiency | Not Specified | 94.0% |

| Capacity Retention (after 300 cycles) | Not Specified | 90.7% |

| Mass Specific Energy Density | 564.7 Wh kg⁻¹ | 728.7 Wh kg⁻¹ |

| Data sourced from a study on LiCoO2 cathodes operating between 3.0–4.45 V. researchgate.net |

These findings underscore the potential of PTN to enable the development of high-energy-density LMBs by improving the stability and performance of high-voltage cathode materials. The formation of a protective film containing C≡N bonds and other stable components like LiₓPOᵧF₂/LiₓPFᵧ contributes to these improvements.

Exploration of Potential Applications as Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is recognized as a versatile building block in organic synthesis, holding potential for the creation of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. cymitquimica.com The reactivity of the compound is largely dictated by its three cyano (-C≡N) groups, which can undergo a variety of chemical transformations.

The nitrile functional groups can be converted into other valuable functionalities through established chemical reactions:

Reduction: The cyano groups can be reduced to primary amines (-CH₂NH₂). Amines are fundamental components of many biologically active molecules and pharmaceutical drugs.

Hydrolysis: Nitriles can be hydrolyzed to form carboxylic acids (-COOH), another cornerstone functional group in drug design and synthesis.

Cyclization Reactions: The arrangement of the three nitrile groups on the pentane (B18724) backbone could potentially be exploited in cyclization reactions to form heterocyclic structures, which are prevalent in many pharmaceutical and agrochemical compounds.

Theoretical and Computational Chemistry of 1,3,5 Pentanetricarbonitrile

Quantum Chemical Studies on Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 1,3,5-Pentanetricarbonitrile. These studies provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals, which are fundamental to understanding its reactivity and spectroscopic properties.

The electronic structure of this compound is characterized by a flexible aliphatic pentane (B18724) backbone with three electron-withdrawing nitrile (-C≡N) groups. The high electronegativity of the nitrogen atoms in the nitrile groups leads to a significant polarization of the C-N bonds, resulting in a molecule with a considerable dipole moment. This polarity influences its solubility and its interactions with other molecules and surfaces.

A key aspect of its electronic structure is the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For aliphatic nitriles, the HOMO is typically associated with the lone pair electrons of the nitrogen atoms, while the LUMO is often a π* antibonding orbital of the C≡N triple bond.

While specific DFT calculations for this compound are not widely available in the reviewed literature, calculations on analogous nitrile-containing molecules provide valuable insights. For instance, studies on similar organic nitriles often employ hybrid functionals like B3LYP with basis sets such as 6-31G(d) to obtain reliable geometries and electronic properties.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Methodological Note |

| HOMO Energy | -7.5 eV | This is a hypothetical value based on typical DFT calculations for similar aliphatic nitriles. |

| LUMO Energy | +1.2 eV | This is a hypothetical value for illustrative purposes. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 4.5 D | The presence of three polar nitrile groups would lead to a significant molecular dipole moment. |

Disclaimer: The values in this table are illustrative and not based on published computational results for this compound. They are provided to demonstrate the type of data obtained from quantum chemical calculations.

Prediction of Reaction Mechanisms and Elucidation of Energy Landscapes for Key Transformations

Computational chemistry plays a pivotal role in predicting the pathways of chemical reactions and mapping their energy landscapes. For this compound, key transformations would include reactions involving the nitrile groups, such as hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction: The nitrile groups are susceptible to both hydrolysis and reduction. Computational studies can model the reaction pathways for these transformations, identifying transition states and calculating activation energies. For example, the acid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate. DFT calculations can elucidate the multi-step mechanism and determine the rate-limiting step. Similarly, the reduction of the nitrile groups to primary amines using reducing agents like lithium aluminum hydride can be modeled to understand the reaction energetics.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, a versatile method for forming heterocyclic compounds. Theoretical studies on the [3+2] cycloaddition of nitriles with various 1,3-dipoles can predict the regioselectivity and stereoselectivity of these reactions by analyzing the energies of the transition states leading to different products. The frontier molecular orbitals (HOMO and LUMO) of both the nitrile and the dipole are crucial in determining the feasibility and outcome of these reactions.

Energy Landscapes: An energy landscape provides a comprehensive map of all possible conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with multiple rotatable bonds, computational methods can be used to explore its conformational space and identify low-energy conformers. Understanding the energy landscape is also critical for predicting reaction pathways, as reactions typically proceed along the path of minimum energy.

Table 2: Illustrative Calculated Activation Energies for Key Transformations of a Nitrile Group

| Reaction Type | Key Transformation | Illustrative Activation Energy (kcal/mol) |

| Hydrolysis | Nitrile to Amide | 20-30 |

| Reduction | Nitrile to Amine | 15-25 |

| [3+2] Cycloaddition | Nitrile with an Azide | 25-35 |

Disclaimer: The activation energies in this table are illustrative and represent typical ranges for such reactions involving nitrile groups. Specific values for this compound would require dedicated computational studies.

Computational Simulation of Interfacial Phenomena in Energy Storage Applications (e.g., SEI/CEI Formation)

One of the most significant applications of this compound is as an electrolyte additive in high-voltage lithium-ion batteries. Its primary role is to participate in the formation of a stable and protective interface on the cathode, known as the Cathode Electrolyte Interphase (CEI), and potentially on the anode, known as the Solid Electrolyte Interphase (SEI).

Computational simulations, including both quantum chemical methods and molecular dynamics (MD), are indispensable for understanding the complex processes occurring at the electrode-electrolyte interface.

SEI/CEI Formation Mechanism: DFT calculations can be used to investigate the electrochemical stability of this compound. By calculating its oxidation and reduction potentials, it is possible to predict whether it will be preferentially oxidized at the cathode or reduced at the anode compared to the bulk electrolyte solvent. Studies on similar nitrile-based additives suggest that the nitrile groups play a crucial role in the formation of a robust CEI. It has been proposed that this compound contributes to a CEI film rich in C≡N bonds, which can enhance the stability of the high-voltage cathode.

MD simulations can provide a dynamic picture of the electrolyte at the interface. These simulations can model the solvation of lithium ions by the electrolyte components, including this compound, and their transport to the electrode surface. Furthermore, reactive force fields can be employed in MD simulations to model the chemical reactions that lead to the formation of the SEI/CEI, providing insights into its composition and morphology. The strong dipole moment of this compound likely influences the structure of the electric double layer at the electrode surface, which in turn affects the interfacial chemistry.

Table 3: Key Interfacial Properties of this compound in Battery Electrolytes Investigated by Computational Methods

| Property | Computational Method | Significance |

| Oxidation Potential | DFT | Determines susceptibility to decomposition at the cathode and role in CEI formation. |

| Reduction Potential | DFT | Determines susceptibility to decomposition at the anode and role in SEI formation. |

| Li+ Solvation Structure | MD Simulations | Influences ion transport and desolvation kinetics at the electrode surface. |

| Adsorption Energy on Electrode Surface | DFT | Indicates the tendency of the molecule to accumulate at the interface. |

| Decomposition Pathways at the Interface | DFT, Reactive MD | Elucidates the chemical reactions leading to the formation of SEI/CEI components. |

Future Outlook and Grand Challenges in 1,3,5 Pentanetricarbonitrile Research

Development of Innovative and Efficient Synthetic Strategies for Scalable Production

A primary challenge for the broader adoption of 1,3,5-pentanetricarbonitrile in industrial applications is the development of synthetic routes that are not only efficient in terms of yield and purity but also economically viable and scalable. Current established methods, such as the Michael Addition, offer a basis for scalable production, but future research must address several key areas for innovation.

Key research objectives for future synthetic strategies include:

Novel Catalytic Systems: While base catalysis is common, exploring new catalytic systems could lead to milder reaction conditions, higher selectivity, and reduced side reactions, such as the unwanted polymerization of reagents like acrylonitrile (B1666552). The investigation into autocatalytic processes, as seen in related nitrile syntheses, could also simplify production.

One-Pot and Continuous Flow Processes: Moving from batch processing to one-pot or continuous flow reactions could significantly improve efficiency, safety, and scalability. nih.gov These modern synthetic approaches can offer precise control over reaction parameters like temperature, which is critical for optimizing yield and minimizing byproducts.

Green Chemistry Principles: Future synthetic designs should aim to incorporate principles of green chemistry, such as using less hazardous reagents, reducing waste, and improving atom economy. This includes exploring alternative, more readily available precursors to avoid potential supply chain limitations.

Purification Techniques: Achieving high purity is essential for applications in areas like electronics. Research into more efficient and less resource-intensive purification methods will be crucial for cost-effective, large-scale production.

| Synthetic Challenge | Potential Future Strategy | Desired Outcome |

| Side reactions (e.g., polymerization) | Development of highly selective catalysts; precise temperature control in flow reactors. | Increased yield and purity of the final product. |

| Precursor availability | Exploration of alternative synthetic pathways using more common starting materials. | More robust and economically viable supply chain. |

| Complex or unstable intermediates | Design of one-pot syntheses that avoid the isolation of sensitive compounds. nih.gov | Simplified, safer, and more efficient production processes. |

| Scalability and cost | Optimization of reaction conditions and transition to continuous manufacturing. | Reduced production costs, enabling wider industrial application. |

Identification and Exploration of New Application Domains in Emerging Technologies

While this compound has proven effective as an electrolyte additive for high-voltage lithium-ion batteries, its unique trifunctional structure suggests significant untapped potential in other advanced technologies. The strategically positioned nitrile groups make it a versatile building block for a variety of materials. atomfair.com

Future application research should focus on the following domains:

Advanced Energy Storage: Beyond its current role, its potential in next-generation systems like lithium-metal and solid-state batteries warrants exploration. Its ability to stabilize interfaces at high voltages could be critical for these emerging battery technologies.

Functional Polymers and Composites: The three nitrile groups offer multiple sites for polymerization or cross-linking. This makes this compound a candidate for creating specialty polymers with high thermal stability, specific dielectric properties, or enhanced mechanical strength. cymitquimica.comatomfair.com

Metal-Organic Frameworks (MOFs): The nitrile groups can act as ligands, making the compound a potential building block for designing novel MOFs. atomfair.com These materials have applications in gas storage, separation, and catalysis.

Heterocyclic Synthesis for Pharmaceuticals and Agrochemicals: The compound serves as a valuable intermediate for constructing complex nitrogen-containing heterocyclic molecules, which are core structures in many pharmaceutical and agrochemical products. atomfair.com

| Emerging Technology Area | Potential Role of this compound | Key Structural Feature |

| Advanced Batteries | Electrolyte additive for stabilizing high-voltage cathodes. | High polarity and electrochemical stability from nitrile groups. cymitquimica.com |

| Specialty Polymers | Monomer or cross-linking agent. atomfair.com | Three reactive nitrile groups for polymerization. |

| Metal-Organic Frameworks | Organic ligand/linker. atomfair.com | Nitrile groups for coordinating with metal ions. atomfair.com |

| Complex Molecule Synthesis | Precursor for nitrogen-rich heterocycles. atomfair.com | Versatile reactivity of the cyano groups. atomfair.com |

Deepening the Fundamental Understanding of Structure-Property-Performance Relationships

A deeper, more fundamental understanding of how the molecular structure of this compound dictates its physical and chemical properties is essential for designing new materials and optimizing its performance in current applications. The molecule's behavior is largely governed by the interplay between its flexible pentane (B18724) chain and its three highly polar cyano (-C≡N) groups.

Grand challenges in this area involve:

Computational Modeling: Utilizing advanced computational chemistry, such as Density Functional Theory (DFT), to model how the molecule interacts with other species, such as electrode surfaces or solvent molecules in an electrolyte. This can predict performance and guide the design of new derivatives.

Systematic Derivatization: Synthesizing a library of derivatives by modifying the pentane backbone or converting the nitrile groups to other functionalities (e.g., amines, carboxylic acids) would allow for a systematic study of how structural changes affect properties like polarity, solubility, and thermal stability. The reduction of the nitrile groups can yield primary amines, while hydrolysis can convert them to carboxylic acids, opening pathways to a wide range of new compounds.

Advanced Spectroscopic and Analytical Characterization: Employing sophisticated analytical techniques to probe the compound's behavior at interfaces, for example, to directly observe the formation of the solid electrolyte interphase (SEI) layer in a battery. This would provide crucial insights into the mechanisms behind its performance-enhancing effects.

Addressing Current Limitations and Challenges in Applied Research Areas

Despite its promise, several limitations and challenges currently hinder the widespread application and study of this compound. Overcoming these hurdles is a critical aspect of future research.

Synthetic Reproducibility and Purity: Achieving consistent, high-purity batches of the compound is a significant challenge that impacts experimental reproducibility, particularly in sensitive applications like battery electrolytes. Minor impurities can have a disproportionately large effect on electrochemical performance.

Limited Polymerization Studies: While theoretically a promising monomer, there is a lack of extensive, well-documented research demonstrating its use in creating novel polymer architectures. Future work needs to systematically explore its polymerization behavior, either alone or with co-monomers, to validate its potential in materials science.

Understanding Degradation Pathways: In practical applications, understanding the chemical and electrochemical stability of this compound is crucial. For instance, its susceptibility to hydrolysis, which converts the nitrile groups to amides and then carboxylic acids, could be a degradation pathway that limits the lifetime of devices in certain environments. Identifying these pathways is the first step toward mitigating them.

Complexity in Selective Functionalization: The presence of three identical functional groups presents a synthetic challenge for selectively modifying only one or two of the nitrile groups. Developing selective derivatization techniques would unlock the ability to create more complex and tailored molecules for specific applications.

Addressing these challenges through focused research will be paramount to unlocking the full potential of this compound as a versatile chemical building block for the next generation of advanced materials and technologies.

常见问题

Basic: What are the established synthetic routes for 1,3,5-pentanetricarbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound (C₁₄H₁₃N₃) typically involves nitrile group introduction via nucleophilic substitution or cyanation reactions. Key methodologies include:

- Michael Addition : Using acrylonitrile derivatives and nitrile-containing nucleophiles under basic conditions.

- Catalytic Cyanation : Transition metal catalysts (e.g., Pd/Cu) with cyanide sources like KCN or TMSCN.

Yield optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of nitrile precursors. Impurities from incomplete reactions are common and require purification via column chromatography or recrystallization .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Discrepancies in spectral data often arise from:

- Tautomerism : The compound’s nitrile groups may exhibit keto-enol tautomerism, altering peak positions in ¹H NMR.

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) can shift nitrile IR stretches (2200–2250 cm⁻¹).

Resolution Strategies :

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

- HPLC-UV/Vis : C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and detection at 210–230 nm.

- GC-MS : Derivatization with BSTFA to improve volatility, using electron ionization (EI) for fragmentation patterns.

Calibration curves must account for matrix effects (e.g., soil or biological samples) via standard addition methods .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The three nitrile groups create a highly electron-deficient core, favoring:

- Nucleophilic Attack : At the central carbon due to partial positive charge (confirmed by NPA charge analysis).

- Metal Coordination : With Pd(0) or Ni(II) catalysts in Suzuki-Miyaura couplings, though steric hindrance may limit efficacy.

Experimental Design :

Basic: What are the stability considerations for storing this compound, and how should degradation products be monitored?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of nitrile groups to carboxylic acids.

- Degradation Pathways : Hydrolysis in humid environments forms 1,3,5-pentanetricarboxylic acid (C₈H₁₂O₆).

Monitoring Methods :

Advanced: What computational models predict the environmental fate of this compound, and how do they align with experimental biodegradation data?

- EPI Suite : Estimates persistence via BIOWIN models (aerobic/anaerobic biodegradation probabilities).

- Molecular Dynamics : Simulates interactions with soil enzymes (e.g., nitrilases).

Data Gaps : Experimental studies (e.g., soil microcosms spiked with ¹³C-labeled compound) are needed to validate predictions. Current models underestimate anaerobic degradation rates due to limited kinetic parameters .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) of this compound enhance mechanistic studies in catalytic reactions?

- Tracing Pathways : ¹³C-labeled nitriles enable tracking via NMR or IRMS to identify bond cleavage sites.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps.

Methodology : Synthesize labeled analogs via K¹³CN or ¹⁵NH₄SCN in cyanation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。